1,2,4-Trimethylphenanthrene

Overview

Description

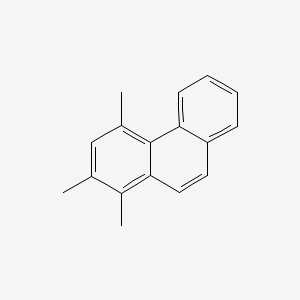

1,2,4-Trimethylphenanthrene is a chemical compound with the molecular formula C17H16 . It is also known by its IUPAC name, Phenanthrene, 1,2,4-trimethyl- .

Molecular Structure Analysis

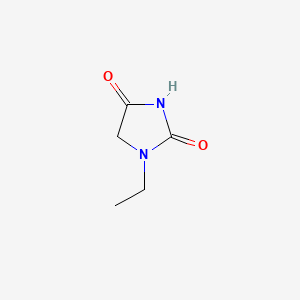

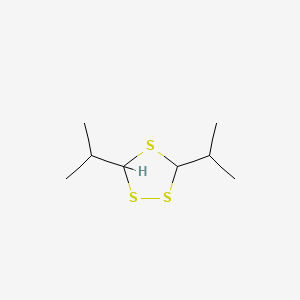

The molecular structure of 1,2,4-Trimethylphenanthrene consists of a phenanthrene core with three methyl groups attached at the 1st, 2nd, and 4th positions . The average mass of the molecule is 220.309 Da, and the monoisotopic mass is 220.125198 Da .

Scientific Research Applications

Geochemical Applications

1,2,4-Trimethylphenanthrene (TMP) has significant applications in geochemistry, particularly in understanding the maturity and origin of hydrocarbons. Researchers Budzinski et al. (1993) used thermodynamic calculations on alkylated phenanthrenes, including TMP, as predictive tools in geochemical studies. This approach helped in determining the presence and distribution of isomers in natural samples and their changes at different maturity stages (Budzinski et al., 1993).

Organic Geochemistry

In another study, Armstroff et al. (2006) investigated the occurrence and distribution of alkylphenanthrenes, including 1,2,8-trimethylphenanthrene, in coal and sediment samples. This study provided insights into the aromatic hydrocarbon maturity parameters and their correlation with geological formations (Armstroff et al., 2006).

Analytical Chemistry

Budzinski et al. (1992) explored the gas chromatographic retention behavior of alkylated phenanthrenes on a liquid crystalline phase, including TMP. This research has implications for the identification of such compounds in crude oils and rock extracts, aiding in the analysis of natural samples in organic geochemistry (Budzinski et al., 1992).

Multivariate Data Analysis in Geochemistry

Further research by Budzinski et al. (1995) utilized multivariate data analysis to distinguish the origins and maturity stages of crude oils and rock extracts based on distributions of methylphenanthrene, dimethylphenanthrene, and TMP. This approach significantly enhanced the efficiency of geochemical analysis (Budzinski et al., 1995).

Synthetic Organic Chemistry

Marcinow et al. (1989) described the use of a trimethylsilyl substituent, including in phenanthrene derivatives, to control regiochemistry in the metal/ammonia reduction of aromatic compounds. This has applications in synthetic organic chemistry (Marcinow et al., 1989).

X-Ray and Quantum Chemical Studies

Research by Grimme et al. (1996) on the synthesis of helical 4-tert-butyl-1,5,8-trimethylphenanthrene provided valuable data on the strain and deformation in helical molecules, useful in physical organic chemistry (Grimme et al., 1996).

properties

IUPAC Name |

1,2,4-trimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-10-12(2)17-15(13(11)3)9-8-14-6-4-5-7-16(14)17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADBXFVBJIVDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177763 | |

| Record name | 1,2,4-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethylphenanthrene | |

CAS RN |

23189-64-2 | |

| Record name | 1,2,4-Trimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)

![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)